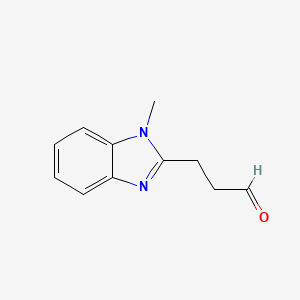
3-(1-Methylbenzimidazol-2-yl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methylbenzimidazol-2-yl)propanal is an organic compound that features a benzimidazole ring substituted with a methyl group at the 1-position and a propanal group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylbenzimidazol-2-yl)propanal typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde. The reaction is usually carried out under acidic conditions, such as in the presence of hydrochloric acid or polyphosphoric acid, at elevated temperatures . The general steps include:
Condensation Reaction: Ortho-phenylenediamine reacts with an aldehyde to form the benzimidazole ring.
Methylation: The benzimidazole ring is methylated at the 1-position using methyl iodide or a similar methylating agent.
Formylation: The methylated benzimidazole is then subjected to formylation to introduce the propanal group at the 3-position.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methylbenzimidazol-2-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(1-Methylbenzimidazol-2-yl)propanoic acid.
Reduction: 3-(1-Methylbenzimidazol-2-yl)propanol.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antiviral properties.
Mécanisme D'action
The mechanism of action of 3-(1-Methylbenzimidazol-2-yl)propanal is largely dependent on its interaction with biological targets. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their diverse pharmacological effects. The compound may inhibit specific enzymes or bind to receptors, thereby modulating biological pathways involved in inflammation, microbial growth, or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(N-Methylbenzimidazol-2′-yl)-2-Phenylpropane: A similar compound with two benzimidazole rings and a phenyl group, known for its coordination chemistry with metal ions.
2-(1-Methylbenzimidazol-2-yl)ethanol: A related compound with an ethanol group instead of a propanal group, studied for its antimicrobial properties.
Uniqueness
3-(1-Methylbenzimidazol-2-yl)propanal is unique due to the presence of the propanal group, which allows it to undergo specific chemical reactions that other similar compounds may not.
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
3-(1-methylbenzimidazol-2-yl)propanal |
InChI |
InChI=1S/C11H12N2O/c1-13-10-6-3-2-5-9(10)12-11(13)7-4-8-14/h2-3,5-6,8H,4,7H2,1H3 |
Clé InChI |
GEDHWUIHNLQAHI-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


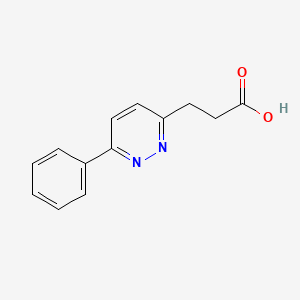

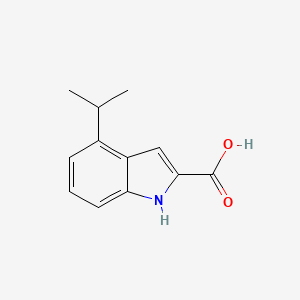
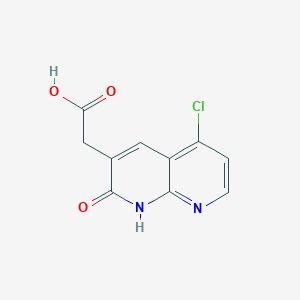



![tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate](/img/structure/B13887138.png)

![(5R)-3-methylspiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13887149.png)
![5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13887162.png)
![4-bromo-2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13887170.png)
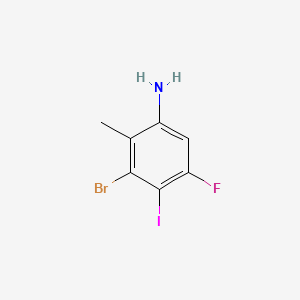
![4-azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide](/img/structure/B13887175.png)
